2,2-Diphenylpropanal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

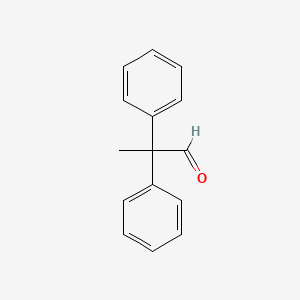

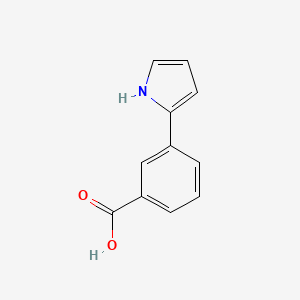

2,2-Diphenylpropanal, also known as benzylideneacetone, is an organic compound with the molecular formula C13H12O. It is a colorless liquid with a sweet, almond-like odor. It is used as an intermediate in the synthesis of a variety of other compounds, including pharmaceuticals, fragrances, and dyes. It is also used as a starting material for the production of polymers and plastics.

科学的研究の応用

Microfluidity Probes

2,2-Diphenylpropane derivatives, like diphenylpropane, have been utilized as pseudomonomolecular probes for microfluidity measurements in aqueous micellar solutions with sodium dodecyl sulphate. These compounds are advantageous for their ability to be used in small concentrations and for avoiding issues related to the distribution statistics of solute molecules typical with intermolecular probes. Their applications in fluorescence depolarisation measurements have also been noted (Zachariasse, 1978).

Structural Studies in Natural Products

Diphenylpropan-1,2-diols, structurally related to 2,2-diphenylpropanal, have been identified in natural products such as the roots of Erythrina variegata. These compounds, including eryvarinols, are notable for their unique structures featuring a syringyl group, contributing to the understanding of natural product chemistry (Tanaka et al., 2002).

PPAR Nuclear Receptors Agonists

Diphenylpropane derivatives have been explored as agonists for PPAR nuclear receptors. These receptors are significant in regulating metabolic, inflammatory, and neurodegenerative diseases, positioning diphenylpropane derivatives as potential therapeutic agents (Rosse, 2013).

Chemical Synthesis and Reactions

Diphenylpropane and its derivatives have been subjects of various synthetic and reaction studies. For instance, the photoamination of 1,1-diphenylpropene has been explored, producing N-substituted 2-amino-1,1-diphenylpropane and other compounds, contributing to the understanding of photochemical electron transfer and nucleophilic addition processes (Yamashita et al., 1991).

Material Science Applications

In the field of materials science, derivatives like 2,2-diphenylpropane have been used in the study of polymers. For example, the sulfonation of polyethersulfone based on 4,4′-dihydroxy-2,2-diphenylpropane has been investigated to understand the degree of sulfonation and microstructure, which is crucial for developing advanced polymer materials (Komber et al., 2012).

特性

IUPAC Name |

2,2-diphenylpropanal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-15(12-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMWEJUBAXMERM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diphenylpropanal | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2857476.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide](/img/structure/B2857487.png)

![N-(1-cyanoethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2857491.png)